1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Overview
Description
“1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol” is a chemical compound . More detailed information about this compound, including its structure, properties, and uses, can be found in various chemical databases .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been extensively studied . Various synthetic strategies and approaches have been reported, and these methods are systematized according to the method used to assemble the pyrazolopyridine system . One of the synthetic routes involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques . The structure is typically determined by spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied . These studies have revealed the reactivity of the compound and the types of reactions it can undergo .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in chemical databases . These properties include its molecular weight, density, melting point, boiling point, and other relevant data .Scientific Research Applications
Kinase Inhibitor Design
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, as part of the broader pyrazolo[3,4-b]pyridine scaffold, has been identified as a versatile moiety in the design of kinase inhibitors. The unique binding modes of this scaffold, particularly to the hinge region of kinases, make it a valuable component in the development of compounds with potent and selective kinase inhibition properties. This is evidenced by numerous patents and peer-reviewed articles highlighting its application in creating inhibitors for a wide range of kinase targets, thereby underscoring its significance in therapeutic drug development (Wenglowsky, 2013).
Heterocyclic Chemistry and Coordination Compounds
The compound is part of a broader class of chemicals known for their complex structures and diverse properties. Research into compounds like this compound and related heterocycles has contributed significantly to our understanding of coordination chemistry. These compounds exhibit a range of properties, including unique spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities. This vast array of properties makes them critical in various scientific and industrial applications, from material science to pharmaceuticals (Boča, Jameson, & Linert, 2011).
Environmental and Health Impact Studies
The environmental exposure and potential health impacts of compounds structurally related to this compound, such as organophosphorus and pyrethroid pesticides, have been a subject of study. These investigations are crucial for understanding the extent of human exposure, particularly in children, and for forming the basis of public health policies regarding the regulation and use of such chemicals. The detection of metabolites in urine samples serves as a direct indicator of exposure, contributing valuable data for epidemiological studies (Babina, Dollard, Pilotto, & Edwards, 2012).
Synthetic and Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to this compound, has been extensively explored for its broad medicinal properties, including anticancer, anti-infectious, anti-inflammatory, and CNS agent applications. The compound's structural characteristics facilitate diverse synthetic strategies and structure-activity relationship (SAR) studies, enabling the development of novel drug candidates with improved efficacy and selectivity (Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017).
Safety and Hazards
Properties
IUPAC Name |
1,6-dimethyl-7H-pyrazolo[3,4-b]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-3-7(12)6-4-9-11(2)8(6)10-5/h3-4H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJVYDRFAKVCOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)N(N=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939168 | |
Record name | 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17902-26-0 | |
Record name | NSC76125 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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